2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an indole moiety, a methoxyphenyl group, and an imidazo[1,2-a]pyridine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the base-promoted fused β-carboline formation strategy, which involves the reaction of 2-(1H-indol-3-yl)cyclohexan-1-ones with aldehydes and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control, efficiently yielding the desired β-carbolines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on reaction efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique structure allows for its use in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit pro-inflammatory gene expression, reducing inflammation and related symptoms . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
2-(1H-Indol-3-yl)-quinoxaline: Known for its selectivity in inhibiting specific enzymes.
3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Evaluated as non-competitive α-glucosidase inhibitors.
Uniqueness
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of structural features, including the indole, methoxyphenyl, and imidazo[1,2-a]pyridine moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20N4O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H20N4O/c1-15-7-12-21-26-22(19-13-24-20-6-4-3-5-18(19)20)23(27(21)14-15)25-16-8-10-17(28-2)11-9-16/h3-14,24-25H,1-2H3 |
InChI Key |
MKOAZOXWCWDHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54)C=C1 |
Origin of Product |
United States |
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